molecular formula C19H23N3OS B11476797 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-

1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-

Cat. No.: B11476797
M. Wt: 341.5 g/mol
InChI Key: LJCOSKBFWCCPRN-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at alternating positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.

    Introduction of the Thione Group: The thione group is introduced by reacting the triazine intermediate with thiourea under acidic conditions.

    Addition of Functional Groups: The methoxyphenylmethyl and phenylethyl groups are added through Friedel-Crafts alkylation reactions, using appropriate alkylating agents and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the triazine ring or the thione group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)- involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Chemical Reactivity: Its functional groups allow it to participate in chemical reactions within biological systems, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2(1H)-thione: Lacks the additional functional groups, making it less versatile.

    1,3,5-Triazine-2,4,6-trithiol: Contains multiple thione groups, offering different reactivity.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Features amino groups, providing different biological activity.

Uniqueness

1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not found in simpler triazine derivatives. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C19H23N3OS/c1-23-18-9-7-17(8-10-18)13-21-14-20-19(24)22(15-21)12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,24)

InChI Key

LJCOSKBFWCCPRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CNC(=S)N(C2)CCC3=CC=CC=C3

Origin of Product

United States

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